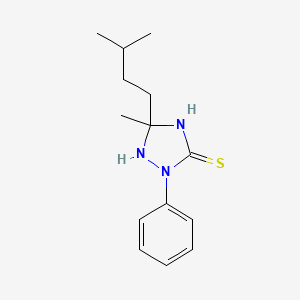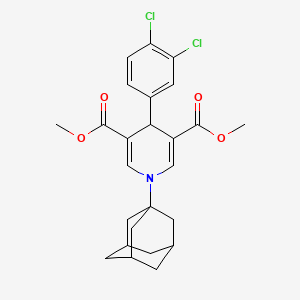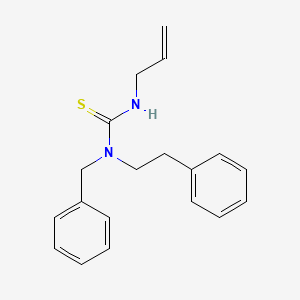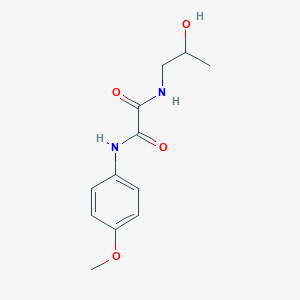
5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione is an organic compound belonging to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring substituted with methyl, phenyl, and methylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction parameters (temperature, pressure, and pH), and efficient purification techniques to isolate the desired product. Advanced techniques such as crystallization, distillation, and chromatography are often employed to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted triazolidine derivatives.
Scientific Research Applications
5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolidine ring and its substituents play a crucial role in determining the binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-one
- 5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-sulfone
- 5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thiol
Uniqueness
5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents or functional groups, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C14H21N3S |
|---|---|
Molecular Weight |
263.40 g/mol |
IUPAC Name |
5-methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C14H21N3S/c1-11(2)9-10-14(3)15-13(18)17(16-14)12-7-5-4-6-8-12/h4-8,11,16H,9-10H2,1-3H3,(H,15,18) |
InChI Key |
GWVPEOQKJPRWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(NC(=S)N(N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11617053.png)
![3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11617059.png)
![5-((Furan-2-ylmethyl)amino)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B11617067.png)

![6,6'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dihexanoic acid](/img/structure/B11617097.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617100.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617102.png)
![3-[7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11617106.png)
![1,3-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11617109.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11617122.png)
![7-{[hydroxy(phenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11617123.png)

![2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617142.png)

